molecular formula C9H12O2 B142911 5-Acetyl-4-methylcyclohex-3-en-1-one CAS No. 145300-01-2

5-Acetyl-4-methylcyclohex-3-en-1-one

Cat. No.: B142911
CAS No.: 145300-01-2
M. Wt: 152.19 g/mol
InChI Key: HFBDOYIXUCWWHY-UHFFFAOYSA-N
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Description

5-Acetyl-4-methylcyclohex-3-en-1-one is a substituted cyclohexenone derivative featuring a conjugated enone system (C=O and C=C bonds) with a methyl group at position 4 and an acetyl group at position 3. The compound’s structure is characterized by a six-membered cyclohexene ring with ketone functionality at position 1, making it a versatile intermediate in organic synthesis. Cyclohexenones are pivotal in pharmaceuticals, agrochemicals, and natural product synthesis due to their reactivity in Diels-Alder reactions, Michael additions, and other transformations involving the α,β-unsaturated ketone system .

Properties

CAS No.

145300-01-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

5-acetyl-4-methylcyclohex-3-en-1-one

InChI

InChI=1S/C9H12O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3,9H,4-5H2,1-2H3

InChI Key

HFBDOYIXUCWWHY-UHFFFAOYSA-N

SMILES

CC1=CCC(=O)CC1C(=O)C

Canonical SMILES

CC1=CCC(=O)CC1C(=O)C

Synonyms

3-Cyclohexen-1-one, 5-acetyl-4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence the electronic, steric, and solubility profiles of cyclohexenones. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility (Inference) Key Reactivity
5-Acetyl-4-methylcyclohex-3-en-1-one Acetyl (C5), Methyl (C4) 152.19* Moderate in polar organic solvents (e.g., acetone, DCM) Enhanced electron-withdrawal at C5; moderate dienophilicity
5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one 4-Methylphenyl (C5), Phenyl (C3) 304.38 Low (hydrophobic aryl groups) Steric hindrance reduces reactivity; aryl groups stabilize conjugation
4-Acetyl-1-methylcyclohexene Acetyl (C4), Methyl (C1) 152.19* Similar to target compound Altered electronic effects due to acetyl position; potential differences in ring strain

*Calculated based on molecular formula.

Key Observations:

Electronic Effects: The acetyl group at C5 in the target compound introduces electron-withdrawing effects, polarizing the enone system and enhancing electrophilicity at C2 and C3. This contrasts with 4-Acetyl-1-methylcyclohexene (), where the acetyl group’s position (C4) may lead to weaker conjugation with the double bond, reducing reactivity . The methyl group at C4 in the target compound donates electrons via hyperconjugation, slightly offsetting the acetyl group’s electron withdrawal.

Solubility :

  • Bulky aryl substituents in 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one () lower solubility in polar solvents compared to the target compound, which lacks aromatic groups .

Synthetic Utility: The target compound’s enone system is more reactive toward nucleophiles (e.g., in Michael additions) than the sterically hindered aryl-substituted analog.

Crystallographic and Structural Insights

  • 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one () was structurally characterized using SHELX software, revealing a planar enone system and dihedral angles between aryl substituents and the cyclohexenone ring . Similar methodologies (e.g., X-ray crystallography with SHELXL) could elucidate bond lengths and angles in the target compound, particularly the impact of acetyl and methyl groups on ring conformation.
  • Positional isomerism (e.g., 4-Acetyl-1-methylcyclohexene vs. the target compound) may lead to differences in crystal packing and melting points due to altered intermolecular interactions .

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